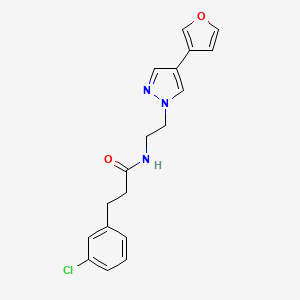
3-(3-chlorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chlorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide is a chemical compound that has been the subject of scientific research due to its potential use as a drug. This compound is also known as CEP-33779 and has been found to have various biochemical and physiological effects.
Wirkmechanismus
CEP-33779 works by inhibiting the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cancer. NF-κB is activated by various stimuli, including cytokines, growth factors, and stress. Inhibition of NF-κB by CEP-33779 leads to a reduction in the expression of pro-inflammatory and pro-cancer genes.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-cancer properties, CEP-33779 has been found to have other biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the expression of antioxidant enzymes. CEP-33779 has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
CEP-33779 has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has been found to be stable in various solvents and at different pH values. However, there are also limitations to its use in lab experiments. CEP-33779 has poor solubility in water, which can make it difficult to use in cell-based assays. It also has low bioavailability, which can limit its effectiveness in animal models.
Zukünftige Richtungen
There are several future directions for research on CEP-33779. One area of interest is its potential use in the treatment of inflammatory bowel disease (IBD). Studies have shown that CEP-33779 can reduce inflammation in animal models of colitis, and it may have potential as a treatment for human IBD. Another area of interest is its use in combination therapy with other drugs. CEP-33779 has been found to enhance the effectiveness of chemotherapy drugs in animal models of cancer. Finally, there is interest in developing more potent and selective inhibitors of NF-κB that can be used in clinical settings.
Synthesemethoden
The synthesis of 3-(3-chlorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide involves the reaction of 3-chlorobenzoyl chloride with 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethylamine in the presence of a base. The resulting product is then treated with propanoic acid to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
3-(3-chlorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide has been studied for its potential use as a drug in various diseases. It has been found to inhibit the activity of a protein called nuclear factor kappa B (NF-κB), which is involved in inflammation and cancer. Studies have shown that CEP-33779 can reduce inflammation in animal models of arthritis and colitis. It has also been found to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in animal models.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c19-17-3-1-2-14(10-17)4-5-18(23)20-7-8-22-12-16(11-21-22)15-6-9-24-13-15/h1-3,6,9-13H,4-5,7-8H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOGELZBKDYJDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((4-Ethoxyphenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2753652.png)
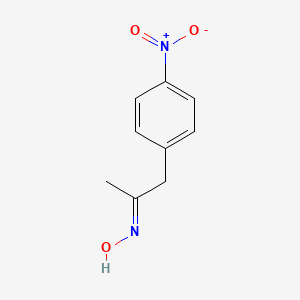

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-3-carboxamide](/img/structure/B2753658.png)

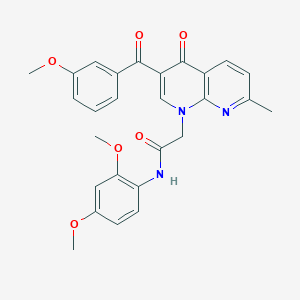
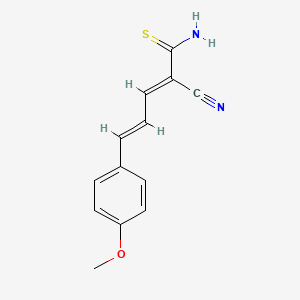
![2-Cyclopropyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2753668.png)
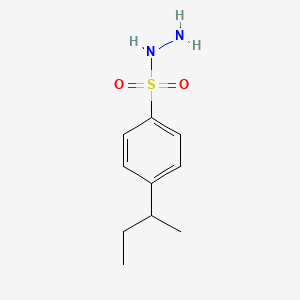
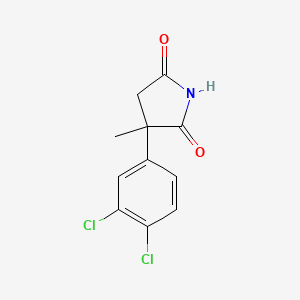
![(2,6-difluorophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2753671.png)
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methylbenzenecarboxamide](/img/structure/B2753672.png)
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-methylthiazol-5-yl)methanone](/img/structure/B2753674.png)
![6-cyclobutyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2753675.png)